![molecular formula C24H33N5O2 B12168075 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide](/img/structure/B12168075.png)
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide
Description
Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 4-benzylpiperazin-1-yl group. The acetamide side chain at position 2 is linked to a cycloheptyl moiety via an N-cycloheptylacetamide group.
Molecular Formula: C₂₅H₃₄N₄O₂
Molecular Weight: 422.5631 g/mol
CAS Number: 1324090-90-5 .
For example, benzyl bromide derivatives are reacted with pyridazinone precursors in the presence of potassium carbonate in DMF .
Potential Applications: Pyridazinone derivatives are frequently explored for their pharmacological properties, including monoamine oxidase (MAO) inhibition, analgesic, and anti-inflammatory activities .
Properties
Molecular Formula |
C24H33N5O2 |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1-yl]-N-cycloheptylacetamide |
InChI |
InChI=1S/C24H33N5O2/c30-23(25-21-10-6-1-2-7-11-21)19-29-24(31)13-12-22(26-29)28-16-14-27(15-17-28)18-20-8-4-3-5-9-20/h3-5,8-9,12-13,21H,1-2,6-7,10-11,14-19H2,(H,25,30) |
InChI Key |
NRVAENATESIEMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring, which can be achieved through the reaction of ethylenediamine with benzyl chloride under basic conditions.
Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring. This can be done by reacting hydrazine with a suitable diketone.
Coupling Reactions: The piperazine and pyridazine rings are then coupled together using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Cycloheptyl Group Addition: Finally, the cycloheptyl group is introduced through an acylation reaction using cycloheptanecarboxylic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: It is used in studies to understand the mechanisms of action of similar compounds.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[3-(4-benzylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and pyridazine rings allow the compound to bind to these targets, potentially inhibiting or activating their function. The cycloheptyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Variations in Piperazine/Piperidine Moieties
The 4-benzylpiperazin-1-yl group in the target compound distinguishes it from analogs with alternative substitutions:
Key Observations :
Variations in the Acetamide/Propanamide Linker and Amide Groups
The cycloheptyl group in the target compound contrasts with antipyrine (e.g., 6e, 6f) or substituted phenyl amides in analogs:
Key Observations :
Substituents on the Pyridazinone Core
The pyridazinone ring is a conserved feature, but substitutions at other positions vary:
Key Observations :
- Benzyloxy or methylthio groups (e.g., 5a in k in ) can influence electronic distribution and metabolic pathways .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.